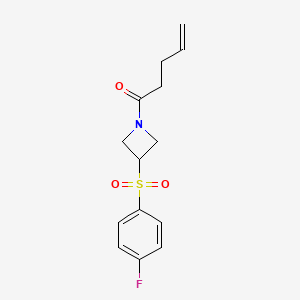

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a fluorophenyl group and an azetidine ring, makes it valuable in drug discovery, organic synthesis, and catalysis.

Mechanism of Action

Target of Action

A structurally similar compound, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, is reported to inhibit the serine hydrolase monoacylglycerol lipase (magl) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

The structurally similar compound mentioned above inhibits magl in a competitive mode with respect to the 2-ag substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Biochemical Pathways

The inhibition of MAGL by the compound leads to an increase in 2-AG levels. 2-AG is the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

The structurally similar compound mentioned above is reported to bind to magl in a time- and dose-dependent manner . This indirectly leads to CB1 occupancy by raising 2-AG levels .

Result of Action

The compound’s action results in an increase in 2-AG levels, leading to the activation of CB1 and CB2 receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation . In vivo, the compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Preparation Methods

The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with azetidine, followed by the addition of pent-4-en-1-one under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in catalysis and material science research.

Comparison with Similar Compounds

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: This compound is also a potent inhibitor with similar structural features but different biological activities.

JNJ-42226314: Another compound with a fluorophenyl group and azetidine ring, known for its selective inhibition of monoacylglycerol lipase (MAGL) and its applications in pain management.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3S/c1-2-3-4-14(17)16-9-13(10-16)20(18,19)12-7-5-11(15)6-8-12/h2,5-8,13H,1,3-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDXNWJDTRARMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2427645.png)

![2,6-Dioxaspiro[4.5]decan-10-one](/img/structure/B2427652.png)

![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2427654.png)

![[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B2427657.png)

![2-[1-(Indolizine-2-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2427658.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate](/img/structure/B2427663.png)

![2-cyclopentyl-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2427666.png)

![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2427667.png)